2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate
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Overview
Description
2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate is an organic compound with the molecular formula C9H10F2O3S. It is commonly used as a reagent and intermediate in organic synthesis. The compound is a white crystalline solid, typically found in powder form. It is soluble in chloroform, ethanol, and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate typically involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride. The reaction is carried out under suitable conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding sulfone .
Scientific Research Applications
2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- 2,2-Difluoroethyl tosylate
- 2,2-Difluoroethyl 4-methylbenzenesulfonate
- 2,2-Difluoroethyl (4-methylphenyl)sulphonate
Uniqueness: 2,2-Difluoroethyl (D2) 4-methylbenzenesulfonate is unique due to its specific reactivity and stability. The presence of the difluoroethyl group enhances its reactivity in nucleophilic substitution reactions compared to other similar compounds .
Properties
IUPAC Name |
(1,1-dideuterio-2,2-difluoroethyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5,9H,6H2,1H3/i6D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBSOOAAXYCXMN-NCYHJHSESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(F)F)OS(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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